CHK1 inhibitor

Description

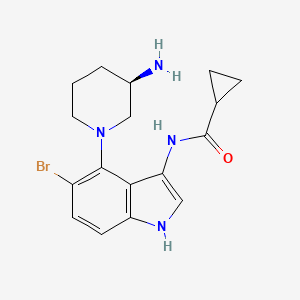

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H21BrN4O |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C17H21BrN4O/c18-12-5-6-13-15(16(12)22-7-1-2-11(19)9-22)14(8-20-13)21-17(23)10-3-4-10/h5-6,8,10-11,20H,1-4,7,9,19H2,(H,21,23)/t11-/m1/s1 |

InChI Key |

HZEPWUQMONRPSF-LLVKDONJSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CHK1 Inhibition in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase that functions as a central regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity. In response to DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, facilitates DNA repair, and can trigger apoptosis. Due to the frequent loss of other checkpoint controls (e.g., p53) in cancer, tumor cells often become highly dependent on the CHK1-mediated pathways for survival, making CHK1 a compelling therapeutic target. This technical guide provides an in-depth exploration of the CHK1 inhibitor mechanism of action, detailing the underlying signaling pathways, summarizing key preclinical data, and outlining relevant experimental protocols.

The Role of CHK1 in the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous metabolic byproducts and exogenous genotoxic agents.[1][2] To counteract these threats, eukaryotic cells have evolved the sophisticated DNA Damage Response (DDR) network. Central to this response are two primary kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways.[3] While the ATM-Chk2 pathway is primarily activated by DNA double-strand breaks (DSBs), the ATR-Chk1 pathway responds to a broader range of DNA lesions and, crucially, to replication stress, which generates single-stranded DNA (ssDNA).[3][4]

CHK1's primary function is to halt cell cycle progression, providing a critical window for DNA repair before the damaged genetic material is passed on.[5] It is a key regulator of the G1/S, intra-S, and G2/M cell cycle checkpoints.[6][7][8] Upon activation, CHK1 phosphorylates a host of downstream substrates, leading to cell cycle arrest, stabilization of replication forks, promotion of DNA repair, and, if the damage is irreparable, induction of cell death.[6][9]

The ATR-CHK1 Signaling Pathway: Mechanism of Activation

The activation of CHK1 is a tightly regulated, multi-step process initiated by the detection of aberrant DNA structures.

-

Damage Recognition: The process begins when Replication Protein A (RPA) coats exposed single-stranded DNA (ssDNA), a common intermediate of DNA damage and stalled replication forks.[4]

-

ATR Recruitment and Activation: The ATR-ATRIP complex is recruited to the sites of damage through the direct binding of ATRIP to the RPA-coated ssDNA.[1][4][10] This localization is further facilitated by the Rad17 and 9-1-1 complexes. The subsequent recruitment of TOPBP1 is considered the critical step for the allosteric activation of ATR's kinase activity.[11][12]

-

CHK1 Phosphorylation: Once active, ATR phosphorylates CHK1 at two conserved serine residues, Ser317 and Ser345.[10][11][13][14] This phosphorylation event, often mediated by the scaffold protein Claspin, fully activates CHK1's kinase function.[11]

The Mechanism of Action of CHK1 Inhibitors

CHK1 inhibitors are small-molecule compounds, typically ATP-competitive, that block the kinase activity of CHK1.[8][15] By preventing the phosphorylation of CHK1's downstream targets, these inhibitors disrupt the DDR at a critical juncture. Their anti-cancer activity is realized through several key mechanisms.

Abrogation of Cell Cycle Checkpoints and Induction of Mitotic Catastrophe

The primary therapeutic strategy for CHK1 inhibitors is to use them in combination with genotoxic agents like chemotherapy or radiation.[5] Many cancer cells lack a functional G1 checkpoint (often due to p53 mutations) and are therefore heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, to survive DNA damage.[15][16]

-

Genotoxic Stress: Chemotherapy or radiation induces significant DNA damage.

-

Checkpoint Activation: In a cancer cell with functional CHK1, this damage would activate the ATR-CHK1 pathway, leading to cell cycle arrest. A key target of CHK1 is the Cdc25 family of phosphatases.[7] CHK1 phosphorylates Cdc25A and Cdc25C, marking them for degradation or sequestration in the cytoplasm.[17][18] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), the core drivers of the cell cycle, thus enforcing the arrest.

-

CHK1 Inhibition: In the presence of a this compound, Cdc25 phosphatases remain active.[14]

-

Checkpoint Override: Active Cdc25 dephosphorylates and activates CDK1/2, overriding the DNA damage checkpoint.[16]

-

Mitotic Catastrophe: The cell is forced to enter mitosis prematurely with damaged, unrepaired DNA. This leads to a lethal outcome known as mitotic catastrophe, characterized by gross chromosomal abnormalities and subsequent apoptosis.[5][14]

Monotherapy and Synthetic Lethality

While often used in combination, CHK1 inhibitors have also shown efficacy as single agents in certain cancer contexts.[19][20] This monotherapy activity is based on the principle of synthetic lethality. Many cancer cells exhibit high levels of endogenous replication stress due to oncogene overexpression (e.g., MYC, Cyclin E) or defects in DNA repair pathways.[21] This inherent genomic instability makes them exceptionally dependent on the ATR-CHK1 pathway to manage stalled replication forks and prevent their collapse into lethal DSBs.[9] In these "addicted" cells, inhibiting CHK1 alone is sufficient to push replication stress beyond a sustainable threshold, leading to replication catastrophe, widespread DNA damage, and apoptosis.[9][20]

Impairment of DNA Repair

Beyond checkpoint control, CHK1 is directly involved in DNA repair processes. It phosphorylates key proteins in the homologous recombination (HR) pathway, such as RAD51 and FANCE, to promote the repair of DNA breaks.[1][6][8] By inhibiting CHK1, these repair functions are impaired, leading to an accumulation of DNA damage and further sensitizing cancer cells to genotoxic agents.[22]

Quantitative Data: Preclinical Efficacy of CHK1 Inhibitors

Numerous CHK1 inhibitors have been developed and evaluated in preclinical models. Their potency is often characterized by the half-maximal inhibitory concentration (IC50) against the CHK1 enzyme and their effect on cell viability.

| Inhibitor Name | Company | Other Targets | IC50 (Enzymatic) | Cellular Potency / Notes | Reference(s) |

| Prexasertib (LY2606368) | Eli Lilly | CHK2 (less potent) | ~1 nmol/L | Demonstrates monotherapy activity in HGSOC models. | [20] |

| SRA737 | Sierra Oncology | - | <1 nmol/L | Oral bioavailability; tested in combination with low-dose gemcitabine (B846). | [22][23] |

| AZD7762 | AstraZeneca | CHK2, CDK1, CAMK | 5 nmol/L | Potentiates gemcitabine and cisplatin (B142131) in xenograft models. Clinical development terminated due to cardiac toxicity. | [8][11][19][22] |

| SCH900776 (MK-8776) | Merck | Pim1 | ~3 nmol/L | Potently sensitizes cells to antimetabolites like hydroxyurea. | [19][22][24] |

| SAR-020106 | Sanofi-Aventis | - | 13.3 nmol/L | ATP-competitive; enhances irinotecan (B1672180) and gemcitabine activity in vivo. | [15] |

| UCN-01 (7-hydroxystaurosporine) | - | PKC, others | ~6-10 nmol/L | First-generation, non-selective inhibitor. Limited by unfavorable pharmacokinetics. | [19][24][25] |

| V158411 | Vernalis | CHK2 | Potent ATP-competitive | Potentiated irinotecan in colon tumor xenografts without added toxicity. | [26] |

| PEP07 | Peptron | - | Selective | Orally available and brain-penetrating; shows monotherapy activity in AML and MCL xenograft models. | [27] |

Table 1: Selected CHK1 inhibitors in preclinical and clinical development. Data is compiled from multiple sources and represents a summary of reported values.

Key Experimental Protocols

Validating the mechanism of action and efficacy of CHK1 inhibitors requires a suite of specialized assays.

In Vitro CHK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit CHK1's enzymatic activity.

Objective: To determine the IC50 of an inhibitor against purified CHK1 kinase.

Principle: Recombinant CHK1 is incubated with a specific peptide substrate and ATP. The inhibitor's effect is quantified by measuring the amount of phosphorylated substrate, often via ADP production using a luminescence-based kit like ADP-Glo™.[28]

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the this compound (e.g., Prexasertib) in kinase buffer.

-

Prepare a solution of recombinant human CHK1 enzyme in kinase buffer.

-

Prepare a solution of a known CHK1 substrate (e.g., a Cdc25C-derived peptide) and ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle control (DMSO).

-

Add 2.5 µL of the CHK1 enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (ADP-Glo™ Protocol):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to consume the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the log of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).

-

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of a this compound, alone or in combination, on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.[29]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colorectal adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.[29]

-

Compound Treatment:

-

For monotherapy: Add serial dilutions of the this compound (e.g., 0.01 µM to 10 µM) to the wells.

-

For combination therapy: Treat cells with a fixed concentration of a DNA damaging agent (e.g., gemcitabine) plus serial dilutions of the this compound.

-

Include vehicle-only (DMSO) and damaging agent-only controls.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[29]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[29]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[29]

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the ability of a this compound to abrogate a DNA damage-induced cell cycle checkpoint.

Principle: Cells are treated with a DNA damaging agent to induce arrest (e.g., in G2/M). The addition of a this compound should cause the cells to override this arrest and progress through the cell cycle. DNA content is measured by staining with a fluorescent dye like propidium (B1200493) iodide (PI), and the distribution of cells in G1, S, and G2/M phases is analyzed by flow cytometry.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with:

-

Vehicle control

-

DNA damaging agent alone (e.g., etoposide (B1684455) to induce G2 arrest)

-

This compound alone

-

DNA damaging agent followed by the this compound

-

-

Incubation: Incubate for a relevant period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases for each treatment condition. A significant decrease in the G2/M population in the combination treatment group compared to the damaging agent alone indicates checkpoint abrogation.

Mechanisms of Resistance to CHK1 Inhibitors

Despite their promise, resistance to CHK1 inhibitors can emerge. Understanding these mechanisms is critical for developing more robust therapeutic strategies.

-

Loss of CHK1 Protein: In some lymphoma models, resistance was associated with the downregulation of USP1, a deubiquitinase that stabilizes CHK1. This leads to CHK1 protein degradation, thus removing the inhibitor's target.[21]

-

Reduced CHK1 Activity: Resistance can also arise from decreased expression of upstream activators like Claspin, which reduces overall CHK1 activity and lessens the cell's dependence on it.[21]

-

Activation of Parallel Pathways: Cells may compensate for CHK1 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT pathway.[30]

-

p53 Status: While CHK1 inhibition is often more effective in p53-deficient tumors, the relationship is complex, and some p53-wildtype tumors can be sensitive if other aspects of the p53 response are defective.[25]

Conclusion and Future Directions

CHK1 inhibitors represent a rational and promising class of anti-cancer agents that exploit the DDR dependencies frequently observed in tumor cells. Their mechanism of action—primarily the abrogation of cell cycle checkpoints in combination with genotoxic therapies and the induction of replication catastrophe as monotherapy—is well-supported by extensive preclinical data. However, translating this promise to the clinic has been challenging, with early-generation inhibitors facing issues with toxicity and limited efficacy.[22][31]

The future of this compound development lies in the rational design of clinical trials.[16] This includes identifying predictive biomarkers to select patient populations most likely to respond (e.g., those with tumors exhibiting high intrinsic replication stress). Furthermore, exploring novel combination strategies with other targeted agents, such as PARP or MEK inhibitors, may unlock synergistic effects and overcome resistance, ultimately improving therapeutic outcomes for patients.[31][32]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Roles of Chk1 in cell biology and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHEK1 - Wikipedia [en.wikipedia.org]

- 8. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The preclinical pharmacology and therapeutic activity of the novel this compound SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

- 23. A Phase I/II Trial of Oral SRA737 (a this compound) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Mechanisms of Resistance to Cell Cycle Checkpoint Kinase Inhibitors - Alan Eastman [grantome.com]

- 26. Checkpoint kinase 1 (Chk1) – pre-clinical candidate [vernalis.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. promega.com [promega.com]

- 29. benchchem.com [benchchem.com]

- 30. Keeping RelApse in Chk: molecular mechanisms of this compound resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Genome: A Technical Guide to CHK1's Role in Cell Cycle Checkpoint Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that serves as a master regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1] In the intricate cellular process of division, CHK1 acts as a crucial guardian, ensuring genomic integrity by halting the cell cycle in response to DNA damage or replication stress. This allows the cell adequate time to repair any genetic errors before proceeding with division, thereby preventing the propagation of potentially harmful mutations. The central role of CHK1 in maintaining genomic stability has made it a focal point of research, particularly in the context of oncology, where its inhibition presents a promising therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the core functions of CHK1, its signaling pathways, and the experimental methodologies used to investigate its activity.

The CHK1 Signaling Pathway: A Central Hub in the DNA Damage Response

The activation of CHK1 is a critical event in the cellular response to genotoxic stress. The canonical pathway involves the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or during replication fork stalling.[2][3]

Activation of CHK1

Upon recruitment to sites of DNA damage, ATR phosphorylates CHK1 at two key serine residues: Serine 317 (Ser317) and Serine 345 (Ser345).[2][3] This dual phosphorylation event is a critical step for the full activation of CHK1 kinase activity.[2] The phosphorylation of CHK1 leads to its release from chromatin, allowing it to phosphorylate a multitude of downstream substrates throughout the cell.[4]

Signaling Pathway of CHK1 Activation and Downstream Effects

Caption: The CHK1 signaling pathway is initiated by DNA damage or replication stress, leading to ATR activation and subsequent phosphorylation and activation of CHK1, which in turn regulates downstream targets to induce cell cycle arrest, DNA repair, or apoptosis.

Downstream Targets and Cellular Outcomes

Activated CHK1 orchestrates a multifaceted response to DNA damage by phosphorylating a number of key downstream targets:

-

CDC25 Phosphatases: CHK1 directly phosphorylates and inhibits the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[5][6] CDC25 phosphatases are responsible for activating cyclin-dependent kinases (CDKs), which are the engines that drive the cell cycle. By inhibiting CDC25, CHK1 prevents the activation of CDKs, leading to cell cycle arrest, primarily at the S and G2/M phases.[7]

-

RAD51: CHK1 plays a direct role in DNA repair by phosphorylating RAD51, a key protein in the homologous recombination (HR) pathway.[8] This phosphorylation is essential for the recruitment of RAD51 to sites of DNA double-strand breaks, facilitating their repair.[8][9]

-

Apoptosis: In situations of extensive and irreparable DNA damage, CHK1 can contribute to the induction of apoptosis (programmed cell death).[10] This ensures that cells with severely compromised genomes are eliminated, preventing the development of cancer.

Quantitative Analysis of CHK1 Activity and Inhibition

The study of CHK1 function and the development of CHK1 inhibitors rely on precise quantitative measurements. The following tables summarize key quantitative data related to CHK1 kinase activity and the potency of various inhibitors.

| Parameter | Value | Cell Line/System | Reference |

| CHK1 Kinase Activity | |||

| Basal Activity | Low | Unperturbed cells | [1] |

| Activity after DNA Damage | Increased significantly | Various | [1] |

| CHK1 Inhibitor Potency (IC50) | |||

| Prexasertib (LY2606368) | <1 nM (Ki) | Biochemical | [11] |

| MK-8776 (SCH900776) | 3 nM | Biochemical | [11] |

| V158411 | Potent inhibition of Chk1 and Chk2 | Biochemical | [12] |

| Chk1-IN-6 | 16.1 nM | Biochemical | [11] |

| Chk1-IN-6 | 0.14 µM | MV-4-11 (AML) | [11] |

| Chk1-IN-6 | 3.28 µM | Z138 (MCL) | [11] |

Table 1: Quantitative Data on CHK1 Kinase Activity and Inhibitor Potency. This table provides a summary of the relative activity of CHK1 and the half-maximal inhibitory concentration (IC50) values for several CHK1 inhibitors.

Experimental Protocols for Studying CHK1 Function

A variety of experimental techniques are employed to investigate the intricate role of CHK1 in cell cycle control. The following sections provide detailed methodologies for key experiments.

CHK1 Kinase Activity Assay

This assay measures the ability of CHK1 to phosphorylate a substrate, providing a direct measure of its enzymatic activity.

Experimental Workflow for CHK1 Kinase Assay

Caption: A typical workflow for an in vitro CHK1 kinase assay involves cell lysis, immunoprecipitation of CHK1, incubation with a substrate and ATP, and detection of substrate phosphorylation.

Detailed Protocol:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency and treat with DNA damaging agents or CHK1 inhibitors as required.

-

Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Clarify the lysate by centrifugation to remove cellular debris.[13]

-

-

Immunoprecipitation of CHK1:

-

Incubate the cell lysate with an anti-CHK1 antibody to specifically bind to the CHK1 protein.

-

Add protein A/G-agarose beads to the lysate to capture the antibody-CHK1 complex.

-

Wash the beads several times with lysis buffer to remove non-specific proteins.[14]

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase buffer containing a known CHK1 substrate (e.g., a recombinant fragment of CDC25C) and ATP (often radiolabeled with ³²P).[10]

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation of the substrate by the immunoprecipitated CHK1.[14]

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

-

Quantify the signal to determine the relative kinase activity of CHK1.[13]

-

Western Blotting for Phospho-CHK1 (Ser345)

This technique is used to detect the phosphorylation of CHK1 at Serine 345, a key indicator of its activation.

Detailed Protocol:

-

Sample Preparation:

-

Prepare cell lysates as described in the kinase assay protocol.

-

Determine the protein concentration of each lysate to ensure equal loading.[15]

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with a solution containing 5% bovine serum albumin (BSA) to prevent non-specific antibody binding.[17]

-

Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.[17]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[16]

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the light signal using a digital imager.

-

Quantify the band intensity to determine the relative amount of phospho-CHK1. The membrane can be stripped and re-probed for total CHK1 as a loading control.[15]

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Detailed Protocol:

-

Cell Preparation and Fixation:

-

Harvest cells after treatment and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structures.[18]

-

-

Staining:

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), and RNase A to prevent staining of RNA.[19]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.

-

Generate a histogram of DNA content, where cells in G1 phase will have 2N DNA content, and cells in G2/M phase will have 4N DNA content. Cells in S phase will have an intermediate DNA content.

-

The percentage of cells in each phase can be quantified using cell cycle analysis software.[20]

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Detailed Protocol:

-

Cell Seeding:

-

Plate a known number of cells in multi-well plates and allow them to attach overnight.[8]

-

-

Treatment:

-

Treat the cells with various concentrations of a this compound or other cytotoxic agents for a specified duration.[8]

-

-

Colony Formation:

-

Remove the treatment and allow the cells to grow in fresh medium for 1-3 weeks, until visible colonies are formed.[21]

-

-

Staining and Quantification:

-

Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde.

-

Stain the colonies with crystal violet.[22]

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.[23]

-

RAD51 Foci Formation Assay

This immunofluorescence-based assay is used to visualize the recruitment of RAD51 to sites of DNA damage, a hallmark of homologous recombination.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Grow cells on coverslips and treat with DNA damaging agents to induce double-strand breaks.[24]

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against RAD51.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI.[24]

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Count the number of distinct RAD51 foci per nucleus. An increase in the number of foci indicates activation of the homologous recombination repair pathway.[25]

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Detailed Protocol:

-

Lysate Preparation:

-

Prepare cell lysates from treated and untreated cells.[6]

-

-

Assay Reaction:

-

Detection and Quantification:

-

Measure the absorbance or fluorescence of the cleaved product using a microplate reader.

-

The signal intensity is proportional to the caspase-3 activity in the sample.[28]

-

CHK1 in Drug Development

The critical role of CHK1 in cell cycle checkpoint control, particularly in cancer cells that often have a defective G1 checkpoint, has made it an attractive target for cancer therapy.[29] CHK1 inhibitors are being investigated as both monotherapies and in combination with DNA-damaging chemotherapies and radiation.[12] The rationale is that by abrogating the S and G2/M checkpoints, CHK1 inhibitors can selectively sensitize cancer cells to the lethal effects of DNA damage, leading to mitotic catastrophe and cell death.[12]

Numerous CHK1 inhibitors are currently in various stages of preclinical and clinical development.[12] In vivo xenograft studies are a crucial part of this process, providing valuable information on the efficacy and toxicity of these compounds in a living organism.

Typical Workflow for an In Vivo Xenograft Study

Caption: A standard workflow for an in vivo xenograft study to evaluate a this compound involves implanting cancer cells into mice, allowing tumors to grow, administering treatment, and monitoring tumor response.

Conclusion

CHK1 stands as a central pillar in the intricate network of pathways that safeguard the genome. Its role in orchestrating cell cycle arrest and promoting DNA repair is fundamental to preventing the accumulation of genetic mutations that can lead to cancer. The detailed understanding of the CHK1 signaling pathway and the development of robust experimental methodologies to probe its function have paved the way for the rational design of CHK1 inhibitors as a promising class of anti-cancer agents. As research continues to unravel the complexities of CHK1 regulation and its interplay with other cellular processes, the therapeutic potential of targeting this master regulator of the cell cycle is likely to expand, offering new hope for patients with a wide range of malignancies.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Specific Role of Chk1 Phosphorylations in Cell Survival and Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. caspase3 assay [assay-protocol.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 15. benchchem.com [benchchem.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. benchchem.com [benchchem.com]

- 21. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. benchchem.com [benchchem.com]

- 25. icm.unicancer.fr [icm.unicancer.fr]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. media.cellsignal.com [media.cellsignal.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. benchchem.com [benchchem.com]

The Discovery and Synthesis of Novel CHK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) network. By orchestrating cell cycle arrest, CHK1 provides cells with a window for DNA repair, thereby maintaining genomic integrity. In many cancer cells, the G1 checkpoint is compromised, often due to mutations in TP53, rendering them highly dependent on the S and G2/M checkpoints, which are governed by the ATR-CHK1 signaling axis. This dependency presents a therapeutic vulnerability, making CHK1 an attractive target for anticancer drug development. The inhibition of CHK1 in p53-deficient cancer cells treated with DNA-damaging agents can lead to the abrogation of cell cycle arrest, forcing premature entry into mitosis with unrepaired DNA, a process known as mitotic catastrophe, which ultimately results in cell death. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel CHK1 inhibitors.

The CHK1 Signaling Pathway

The activation of CHK1 is a key event in the cellular response to DNA damage and replication stress. The canonical pathway involves the following steps:

-

DNA Damage Recognition: Single-strand DNA (ssDNA) breaks, often arising from replication stress or the action of DNA-damaging agents, are recognized by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in complex with ATR-interacting protein (ATRIP).

-

CHK1 Activation: ATR, upon recruitment to the site of damage, phosphorylates CHK1 at serine 317 and serine 345, leading to its activation.

-

Cell Cycle Arrest: Activated CHK1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C). This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, resulting in arrest at the S and G2/M phases.

-

DNA Repair: CHK1 also contributes to DNA repair by phosphorylating key proteins involved in processes such as homologous recombination.

The following diagram illustrates the core components of the CHK1 signaling pathway and the mechanism of action of CHK1 inhibitors.

Caption: Simplified CHK1 signaling pathway in response to DNA damage and the point of intervention for novel inhibitors.

Discovery and Synthesis of Novel CHK1 Inhibitors

The development of potent and selective CHK1 inhibitors has been an active area of research. Various chemical scaffolds have been explored, leading to the identification of several clinical candidates. This section details the synthesis of representative CHK1 inhibitors from different chemical classes.

Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has proven to be a versatile template for the development of kinase inhibitors. MK-8776 (SCH 900776) is a potent and selective this compound based on this core.

Synthesis of MK-8776:

A convergent synthesis approach has been developed for MK-8776. A key step involves the cyclocondensation of a bispyrazole intermediate with an optically pure β-keto nitrile to construct the pyrazolo[1,5-a]pyrimidine core. This strategy avoids a late-stage chiral separation that was necessary in earlier synthetic routes.

A detailed synthetic scheme would be presented here, outlining the reaction steps, reagents, and conditions.

Thiophenecarboxamide Urea-Based Inhibitors

AZD7762 is a potent inhibitor of both CHK1 and CHK2, featuring a thiophenecarboxamide urea (B33335) scaffold. Its discovery was guided by structure-based design.

Synthesis of AZD7762:

An improved, convergent synthesis of AZD7762 has been reported, which is suitable for large-scale production. A key feature of this synthesis is a one-pot, four-step sequence to construct the aminothiophene intermediate from cinnamonitrile. This route significantly improves the overall yield and reduces the need for expensive chiral starting materials compared to the initial discovery synthesis.

A detailed synthetic scheme for AZD7762 would be presented here.

Macrocyclic Urea-Based Inhibitors

Macrocyclization represents an innovative strategy to enhance the potency and selectivity of kinase inhibitors. A series of macrocyclic ureas have been developed as highly potent and selective CHK1 inhibitors.

Synthesis of Macrocyclic Ureas:

An efficient synthetic methodology for these macrocyclic ureas has been established, with a Grubbs metathesis macrocyclization as the key ring-closing step. The synthesis involves the preparation of linear precursors containing terminal alkenes, which then undergo ring-closing metathesis to form the macrocyclic structure.

A representative synthetic scheme for a macrocyclic urea-based this compound would be presented here.

Quantitative Data Presentation

The following tables summarize the in vitro and cellular potency of selected novel CHK1 inhibitors against CHK1 and other relevant kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Selected CHK1 Inhibitors

| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Reference |

| MK-8776 | 3 | 1,500 | 9,000 | 160 | [1] |

| SRA737 | - | 2,400 | >10,000 | 3,850 | [1] |

| Prexasertib (LY2606368) | 1.4 | 8 | - | ≥10,000 | [1] |

| AZD7762 | 5 | <10 | - | - | [2] |

| V158411 | 4.4 | 4.5 | >10,000-fold selective | - | [3] |

| SAR-020106 | 13.3 | - | - | - | [4][5] |

Table 2: Cellular Activity of Selected CHK1 Inhibitors

| Inhibitor | Cellular Assay | Cell Line | Cellular IC50/EC50 | Reference |

| MK-8776 | CHK1 Inhibition (pS296) | AsPC-1 | 300 nM | [1] |

| SRA737 | CHK1 Inhibition (pS296) | AsPC-1 | 1,000 nM | [1] |

| Prexasertib (LY2606368) | CHK1 Inhibition (pS296) | AsPC-1 | 3 nM | [1] |

| AZD7762 | G2 Checkpoint Abrogation | HT29 | 10 nM | [6] |

| V158411 | CHK1 Inhibition (pS296) | HT29 | 48 nM | [7] |

| SAR-020106 | G2 Checkpoint Abrogation | HT29 | 55 nM | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of novel CHK1 inhibitors.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CHK1 kinase.

Objective: To determine the biochemical IC50 of a this compound.

Materials:

-

Recombinant human CHK1 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from Cdc25C)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.

-

Add the diluted inhibitor or vehicle control to the wells of the 384-well plate.

-

Add the CHK1 enzyme and biotinylated substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CHK1.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect phosphorylation by adding the HTRF detection reagents in a buffer containing EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the percent inhibition for each inhibitor concentration to derive the IC50 value.

Cell-Based Checkpoint Abrogation Assay

This assay determines the ability of a this compound to overcome a DNA damage-induced cell cycle checkpoint.

Objective: To measure the cellular potency of a this compound in abrogating the G2/M checkpoint.

Materials:

-

Cancer cell line (e.g., HT29)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., doxorubicin (B1662922) or etoposide)

-

Mitotic blocking agent (e.g., nocodazole)

-

Test inhibitor

-

Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

96-well imaging plates

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat cells with a DNA-damaging agent for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

-

Add serial dilutions of the this compound and a mitotic blocking agent (nocodazole) to the wells.

-

Incubate for an additional period (e.g., 24 hours).

-

Fix, permeabilize, and stain the cells with the anti-phospho-histone H3 antibody and a nuclear counterstain.

-

Acquire images using a high-content imaging system.

-

Quantify the percentage of mitotic cells (phospho-histone H3 positive) in the total cell population.

-

Plot the percentage of mitotic cells against the inhibitor concentration to determine the EC50 for checkpoint abrogation.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound in combination with a DNA-damaging agent in a mouse xenograft model.

Objective: To assess the antitumor activity of a this compound in combination with chemotherapy in a preclinical model.

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID)

-

Human cancer cell line for tumor implantation

-

This compound formulation for in vivo administration

-

Chemotherapeutic agent (e.g., gemcitabine (B846) or irinotecan)

-

Calipers for tumor measurement

-

Appropriate animal handling and surgical equipment

Procedure:

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, chemotherapeutic agent alone, this compound alone, combination).

-

Drug Administration: Administer the chemotherapeutic agent and the this compound according to a predetermined schedule, dose, and route of administration.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly throughout the study as an indicator of toxicity.

-

Study Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

-

Data Analysis: Analyze the tumor growth inhibition for each treatment group to assess the efficacy of the combination therapy.

The following diagram illustrates a typical experimental workflow for the discovery and preclinical development of a novel this compound.

Caption: A generalized workflow for the discovery and preclinical development of novel CHK1 inhibitors.

Conclusion

The development of novel CHK1 inhibitors represents a promising therapeutic strategy for the treatment of various cancers, particularly those with defects in the p53 pathway. The continued exploration of diverse chemical scaffolds, guided by structure-based design and a deep understanding of the underlying biology, is expected to yield next-generation CHK1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. The in-depth technical guidance provided in this document on the synthesis and evaluation of these compounds aims to support the ongoing research and development efforts in this critical area of oncology.

References

- 1. Macrocyclic ureas as potent and selective Chk1 inhibitors: an improved synthesis, kinome profiling, structure-activity relationships, and preliminary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: A template-based approach-Part 2 (Journal Article) | OSTI.GOV [osti.gov]

- 3. Structure-based design, synthesis, and biological evaluation of potent and selective macrocyclic checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in-vitro biological activity of macrocyclic urea Chk1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

The CHK1 Signaling Pathway: A Labyrinthine Guardian of the Genome and a Prime Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase that stands as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1] Its multifaceted role in maintaining genomic integrity by orchestrating cell cycle arrest, promoting DNA repair, and, in cases of irreparable damage, inducing apoptosis, has positioned it as a critical node in cellular homeostasis.[2][3] However, in the context of oncology, the very mechanisms that protect normal cells are often co-opted by cancer cells for their survival and proliferation. Many tumors, particularly those with a defective p53 pathway, become critically dependent on CHK1 for managing the high levels of replicative stress inherent to their rapid growth.[4][5] This dependency creates a therapeutic window, making CHK1 an attractive target for anticancer therapies. This technical guide provides a comprehensive overview of the CHK1 signaling pathway, its intricate involvement in cancer progression, and the current landscape of therapeutic strategies targeting this crucial kinase. We delve into the molecular mechanisms of CHK1 activation and its downstream effects, present quantitative data on its expression and inhibition, and provide detailed experimental protocols for its study.

The Core Machinery of the CHK1 Signaling Pathway

The CHK1 signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress.[6] It is primarily activated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which recognizes single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks and certain types of DNA lesions.[7]

Activation Cascade

Upon recruitment to sites of DNA damage, ATR, in conjunction with its interacting protein ATRIP, phosphorylates CHK1 at two key serine residues, Ser317 and Ser345.[7][8] This phosphorylation event is a critical step for CHK1 activation. The adaptor protein Claspin plays a crucial role in facilitating this phosphorylation by bridging the interaction between ATR and CHK1.[9]

Downstream Effectors and Cellular Outcomes

Once activated, CHK1 phosphorylates a diverse array of downstream substrates to orchestrate a coordinated cellular response.[2][8] Key downstream targets and their functional consequences include:

-

Cdc25 Phosphatases (Cdc25A, B, and C): CHK1-mediated phosphorylation of Cdc25 proteins marks them for ubiquitination and subsequent proteasomal degradation.[1][7] Cdc25 phosphatases are responsible for activating cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression.[10] By promoting the degradation of Cdc25, CHK1 effectively puts a brake on the cell cycle at the G1/S, intra-S, and G2/M transitions, providing time for DNA repair.[1][2]

-

Wee1 Kinase: CHK1 can also phosphorylate and activate Wee1, a kinase that inhibits CDK1 activity, further reinforcing the G2/M checkpoint.[10]

-

p53: In some contexts, CHK1 can phosphorylate p53 on Ser20, contributing to its stabilization and activation, thereby influencing the G1 checkpoint and apoptosis.[11]

-

BRCA1: The interplay between CHK1 and BRCA1 is complex. CHK1 can be involved in the activation of the Fanconi Anemia/BRCA pathway for DNA repair.[8] Conversely, BRCA1 deficiency can lead to the activation of the ATM-Chk2-p53 pathway, highlighting a degree of crosstalk and potential redundancy in the DDR.[12]

-

RAD51: CHK1-dependent phosphorylation of RAD51 is important for homologous recombination-mediated DNA repair.[4]

The culmination of these events is a multi-pronged response that includes cell cycle arrest, activation of DNA repair pathways, and, if the damage is too severe to be repaired, the induction of apoptosis or senescence.[2]

The Dichotomous Role of CHK1 in Cancer Progression

While essential for maintaining genomic stability in normal cells, the CHK1 pathway is frequently exploited by cancer cells to facilitate their survival and growth.

CHK1 as a Tumor Enabler

Many cancer cells exhibit high levels of endogenous replication stress due to oncogene activation (e.g., Myc), leading to a constant need for DDR pathway engagement to prevent catastrophic DNA damage.[13] Furthermore, a large proportion of human cancers harbor mutations in the TP53 gene, rendering the G1 checkpoint defective.[4] These p53-deficient tumors become heavily reliant on the CHK1-dependent S and G2/M checkpoints to arrest the cell cycle in response to DNA damage, allowing time for repair and preventing entry into a lethal mitosis.[4][5]

Studies have shown that CHK1 is overexpressed in various solid tumors, and its expression can correlate with tumor grade and disease recurrence, suggesting a role in tumor development.[14][15] In some cancers, such as small cell lung cancer, specific isoforms of CHK1 are expressed.[16]

CHK1 as a Therapeutic Target

The dependency of cancer cells on CHK1 for survival presents a compelling therapeutic strategy known as "synthetic lethality." By inhibiting CHK1 in p53-deficient cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents or radiation, one can abrogate the S and G2/M checkpoints.[4] This forces the cancer cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and cell death.[4] Normal cells, with their intact p53-mediated G1 checkpoint, are less affected by CHK1 inhibition.[16]

Therapeutic Inhibition of CHK1 in Cancer

The development of small molecule inhibitors targeting CHK1 has been an active area of research for over two decades.[17][18] Numerous CHK1 inhibitors have entered clinical trials, both as monotherapy and in combination with other anticancer agents.[19]

Quantitative Data on CHK1 Inhibitors

The efficacy of CHK1 inhibitors varies across different cancer cell lines and in combination with various cytotoxic agents. The following table summarizes representative data for several CHK1 inhibitors.

| CHK1 Inhibitor | Cancer Type | Combination Agent | Effect | Reference |

| MK-8776 | Leukemia | Histone Deacetylase Inhibitors | Increased sensitivity | [19] |

| GDC-0575 | Melanoma | Hydroxyurea | Synergistic effect | [19] |

| SRA737 | Various Solid Tumors | Chemotherapy | Overcomes chemoresistance | [19] |

| UCN-01 | Various Cancers | Irinotecan, Topotecan, Cisplatin | Limited antitumor outcomes | [4] |

| AZD7762 | Normal and Transformed Cells | HDAC Inhibitors | Potentiates HDACi-induced cell death | [20][21] |

| CHIR-124 | Normal and Transformed Cells | HDAC Inhibitors | Potentiates HDACi-induced cell death | [20][21] |

| Olaparib (B1684210) (PARPi) | p53-deficient cancer cells | MK-8776 | Synergistic antitumor effects | [22][23] |

Mechanisms of Resistance to CHK1 Inhibitors

Despite the promise of CHK1 inhibition, the development of resistance remains a significant clinical challenge.[24] Several mechanisms of resistance have been identified:

-

Loss of CHK1 Protein: Downregulation of the deubiquitinating enzyme USP1 can lead to increased degradation of CHK1, making it an ineffective target.[9]

-

Reduced CHK1 Activity: Decreased expression of the CHK1 activator, Claspin, can lead to reduced CHK1 activity and decreased efficacy of inhibitors.[9]

-

Upregulation of Alternative Pathways: Cancer cells can compensate for the loss of CHK1 activity by upregulating other survival pathways, such as the PI3K/AKT pathway.[9][24]

-

NF-κB Dysfunction: Alterations in the NF-κB pathway have been linked to the development of resistance to CHK1 inhibitors in lymphoma models.[9][24]

Experimental Methodologies for Studying the CHK1 Pathway

A variety of experimental techniques are employed to investigate the function and regulation of the CHK1 signaling pathway.

CHK1 Kinase Assay

This assay measures the enzymatic activity of CHK1, typically by quantifying the phosphorylation of a known substrate.

Protocol:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency and treat with experimental agents (e.g., DNA damaging agents, CHK1 inhibitors).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[25]

-

-

Immunoprecipitation of CHK1:

-

Incubate the cell lysate with an anti-CHK1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody specific for the phosphorylated form of the substrate.

-

Visualize the signal using an enhanced chemiluminescence (ECL) system.[25]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following CHK1 inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with a this compound, a DNA damaging agent, or a combination of both for the desired time.[28]

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing.[25][28] Store at -20°C for at least 2 hours.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase based on DNA content.[28]

-

Western Blotting for Pathway Proteins

Western blotting is used to analyze the expression and phosphorylation status of CHK1 and its downstream targets.

Protocol:

-

Sample Preparation: Prepare cell lysates as described for the kinase assay.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[28]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CHK1 (Ser345), total CHK1, phospho-Histone H2AX (γH2AX), cleaved PARP).[28]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.[28]

-

Conclusion

The CHK1 signaling pathway is a complex and critical network that safeguards the genome. Its frequent upregulation and essential role in the survival of many cancer cells, particularly those with p53 mutations, have firmly established it as a high-priority target in oncology. While the development of CHK1 inhibitors has faced challenges, including toxicity and the emergence of resistance, a deeper understanding of the underlying molecular mechanisms of the CHK1 pathway and its interplay with other cellular processes is paving the way for more rational and effective therapeutic strategies. The continued investigation of CHK1, utilizing the robust experimental methodologies outlined in this guide, will undoubtedly fuel the development of novel combination therapies and personalized medicine approaches to improve cancer treatment outcomes.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models [jci.org]

- 6. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. portlandpress.com [portlandpress.com]

- 10. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chk1 and Cds1: linchpins of the DNA damage and replication checkpoint pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Gene Expression Alterations and Molecular Analysis of CHEK1 in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Role of checkpoint kinase 1 (Chk1) in the mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of checkpoint kinase 1 (Chk1) in the mechanisms of resistance to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Keeping RelApse in Chk: molecular mechanisms of this compound resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. benchchem.com [benchchem.com]

- 29. cancer.wisc.edu [cancer.wisc.edu]

Preclinical Evaluation of CHK1 Inhibitor Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and data analysis techniques essential for the preclinical evaluation of Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, making it a prime target in oncology.[1] Inhibition of CHK1 can lead to the abrogation of cell cycle checkpoints, inducing synthetic lethality in cancer cells with underlying DNA repair defects or high replicative stress.[2] This document outlines detailed experimental protocols, presents a framework for quantitative data analysis, and visualizes key biological pathways and experimental workflows to support the robust preclinical assessment of CHK1 inhibitor efficacy.

The Role of CHK1 in the DNA Damage Response

Checkpoint Kinase 1 (CHK1) is a pivotal transducer kinase in the ATR-CHK1 signaling cascade, which is primarily activated by single-stranded DNA (ssDNA) gaps and stalled replication forks. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) phosphorylates and activates CHK1.[2] Activated CHK1 then phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3] A key mechanism of CHK1-mediated cell cycle arrest is the inhibitory phosphorylation of Cdc25 phosphatases, which prevents the activation of cyclin-dependent kinases (CDKs) required for entry into mitosis.[1]

By inhibiting CHK1, tumor cells with a high reliance on the S and G2/M checkpoints are forced into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[4] This makes CHK1 inhibitors a promising therapeutic strategy, both as monotherapy in cancers with high intrinsic replicative stress and in combination with DNA-damaging chemotherapeutic agents.[5]

Experimental Workflow for Preclinical Evaluation

A systematic approach is crucial for the preclinical assessment of a novel this compound. The workflow generally progresses from initial in vitro characterization to in vivo efficacy studies in relevant cancer models.

Quantitative Data Presentation

In Vitro Monotherapy Efficacy of CHK1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a this compound as a single agent.

| This compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| V158411 | Leukemia | MOLM-13 | 0.17 (mean GI50) | [6] |

| V158411 | Lymphoma | U-937 | 0.17 (mean GI50) | [6] |

| PF-477736 | Leukemia | MOLM-13 | 0.28 (mean GI50) | [6] |

| PF-477736 | Lymphoma | U-937 | 0.28 (mean GI50) | [6] |

| MK-8776 | Pancreatic Cancer | AsPC-1 | < 2 | [7] |

| MK-8776 | Colon Cancer | SW620 | < 2 | [7] |

| XS-02 | Ovarian Cancer | OVCAR3 | 0.002 | [8] |

| Chk1-IN-6 | Acute Myeloid Leukemia | MV-4-11 | 0.14 | [1] |

| Chk1-IN-6 | Mantle Cell Lymphoma | Z138 | 3.28 | [1] |

In Vitro Combination Therapy Efficacy

The synergistic, additive, or antagonistic effects of combining a this compound with a chemotherapeutic agent can be quantified using the Combination Index (CI). A CI < 1 indicates synergy.

| This compound | Combination Agent | Cancer Type | Cell Line | IC50 of CHK1i in Combo (µM) | Combination Index (CI) | Reference |

| MK-8776 | Olaparib | Neuroblastoma | IMR-32 | < 1 | Synergistic | [9] |

| Prexasertib | Erlotinib | Triple Negative Breast Cancer | MDA-MB-231 | Not Specified | < 1 | [10] |

| Prexasertib | Erlotinib | Triple Negative Breast Cancer | MDA-MB-468 | Not Specified | < 1 | [10] |

In Vivo Efficacy of CHK1 Inhibitors

Tumor growth inhibition (TGI) is a primary endpoint in preclinical in vivo studies.

| This compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Prexasertib | Triple Negative Breast Cancer (MDA-MB-231 Xenograft) | Not Specified | 83.3 | [11] |

| Prexasertib + Samotolisib | Triple Negative Breast Cancer (MDA-MB-231 Xenograft) | Not Specified | -24.9 (regression) | [11] |

| PF-477736 | Melanoma (A375-PLX-R Xenograft) | 15 mg/kg, 3 times/week | Significant reduction | [12] |

| XS-02 | Breast Cancer Xenograft | 60 mg/kg p.o. | Significant | [8] |

| XS-02 | Ovarian Cancer Xenograft | 60 mg/kg p.o. | Significant | [8] |

| XS-02 | Colon Cancer Xenograft | 25 mg/kg p.o. | Significant | [8] |

| GDC-0575 | Colitis-Associated Cancer (mouse model) | 7.5 mg/kg orally | Significant impairment of development | [13] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis using the this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer.

-

Annexin V-FITC negative and PI negative cells are viable.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

-

Treated and control cells

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the distribution of cells based on DNA content (G1, S, and G2/M phases).

-

DNA Damage Assay (γH2AX Immunofluorescence Staining)

Principle: Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs). Immunofluorescence staining allows for the visualization and quantification of γH2AX foci, which represent sites of DNA damage.

Materials:

-

Cells grown on coverslips

-

This compound for treatment

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells with the this compound for the desired duration.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

-

In Vivo Tumor Xenograft Study

Principle: This model assesses the anti-tumor efficacy of a this compound in a living organism by implanting human cancer cells into immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID)

-

Human cancer cell line of interest

-

Sterile PBS or serum-free medium

-

Matrigel (optional)

-

This compound formulation and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or serum-free medium (often mixed with Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

-

Inject the cell suspension subcutaneously into the flank of each mouse.[14]

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Calculate tumor volume (e.g., Volume = (Width^2 x Length) / 2).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the this compound and vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

-

Efficacy and Toxicity Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for CHK1 pathway markers).[15]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-agent inhibition of Chk1 is antiproliferative in human cancer cell lines in vitro and inhibits tumor xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sierra Oncology Reports Preclinical Data for its this compound SRA737 Supporting its Ongoing Clinical Development Strategy - BioSpace [biospace.com]

- 6. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A subset of cancer cell lines is acutely sensitive to the this compound MK-8776 as monotherapy due to CDK2 activation in S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound XS-02 inhibits tumor growth in solid cancers | BioWorld [bioworld.com]

- 9. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combating CHK1 resistance in triple negative breast cancer: EGFR inhibition as potential combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. oncotarget.com [oncotarget.com]

- 13. GDC-0575, a this compound, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

CHK1 Inhibition for Synthetic Lethality in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals